molecular formula C16H9N3O6 B14558918 4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 62173-02-8

4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B14558918
CAS No.: 62173-02-8
M. Wt: 339.26 g/mol
InChI Key: GLJLQUHGHPRTCZ-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety measures due to the potentially explosive nature of dinitrophenyl compounds .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, while reduction can produce amino-derivatives. Substitution reactions can introduce various functional groups into the phenyl or oxazole rings .

Mechanism of Action

The mechanism of action of 4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound’s dinitrophenyl group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its combined structural features of the dinitrophenyl group and the oxazole ring.

Properties

CAS No.

62173-02-8

Molecular Formula

C16H9N3O6

Molecular Weight

339.26 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H9N3O6/c20-16-13(17-15(25-16)10-4-2-1-3-5-10)8-11-6-7-12(18(21)22)9-14(11)19(23)24/h1-9H

InChI Key

GLJLQUHGHPRTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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